5-Ethoxy-2-fluoro-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-fluoro-benzonitrile: is an organic compound with the molecular formula C9H8FNO It is a derivative of benzonitrile, where the benzene ring is substituted with an ethoxy group at the 5th position and a fluorine atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-2-fluoro-benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 5-ethoxy-2-fluorobenzaldehyde with a suitable cyanide source under basic conditions. The reaction is usually carried out in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality industrial-grade compounds.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Ethoxy-2-fluoro-benzonitrile can undergo nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium cyanide in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include substituted amines, thiols, or ethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Scientific Research Applications
Chemistry: 5-Ethoxy-2-fluoro-benzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique substitution pattern makes it a valuable building block for designing new molecules with desired properties.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the materials science industry, this compound can be used to synthesize polymers and other advanced materials with specific characteristics, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-fluoro-benzonitrile depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Fluoro-5-methylbenzonitrile: Similar in structure but with a methyl group instead of an ethoxy group.
5-Ethoxy-2-chlorobenzonitrile: Similar but with a chlorine atom instead of a fluorine atom.
5-Methoxy-2-fluorobenzonitrile: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness: 5-Ethoxy-2-fluoro-benzonitrile is unique due to the presence of both an ethoxy group and a fluorine atom on the benzene ring. This specific substitution pattern can influence its reactivity and properties, making it distinct from other similar compounds. The ethoxy group can increase the compound’s solubility in organic solvents, while the fluorine atom can enhance its stability and resistance to metabolic degradation.
Properties
IUPAC Name |
5-ethoxy-2-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFGVISPJXAHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.